molecular formula C6H8N2O4S2 B2847338 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide CAS No. 2169568-00-5

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

Cat. No. B2847338
CAS RN: 2169568-00-5
M. Wt: 236.26
InChI Key: PODRTLXZLXJQHD-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide” is a complex organic molecule that contains a 1,3-dioxolane ring and a 1,3-thiazole ring. The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms . The 1,3-thiazole ring is a type of heterocycle, which is a ring structure that contains at least two different elements as part of its ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the 1,3-dioxolane and 1,3-thiazole rings. These rings could influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some potential properties of this compound could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Carbonic Anhydrase Inhibition

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonamide, like other sulfonamides, demonstrates a strong inhibitory effect on carbonic anhydrase (CA) isoenzymes, which play a crucial role in various physiological functions. Sulfonamides have been explored for their potential in treating conditions like glaucoma, epilepsy, and certain types of tumors due to their ability to inhibit CA activity. Metal complexes of sulfonamides, including those with zinc (Zn(II)) and copper (Cu(II)), have shown enhanced intraocular pressure-lowering effects in experimental models, suggesting their utility in developing more effective antiglaucoma agents (Supuran, Mincione, Scozzafava, Briganti, Mincione, Ilies, 1998; Briganti, Tilli, Mincione, Mincione, Menabuoni, Supuran, 2000).

Antitumor Activity

Sulfonamides, including this compound, have been identified for their potential antitumor activities. By targeting tumor-associated isozymes like CA IX, these compounds could serve as both therapeutic agents and diagnostic tools for cancer treatment. The development of sulfonamides that act as selective antiglaucoma drugs or antitumor agents highlights the versatile applications of this chemical class in medicinal chemistry (Carta, Scozzafava, Supuran, 2012).

Antibacterial and Antifungal Effects

The sulfonamide structure has been incorporated into compounds displaying significant antibacterial and antifungal activities. Research into sulfonamide derivatives has led to the discovery of molecules with efficacy against a wide range of bacterial strains and fungi, including resistant types. This broad-spectrum antimicrobial activity underscores the potential of sulfonamide-based compounds in addressing current challenges in infectious disease treatment and management (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, Perekhoda, 2019).

Anticonvulsant Properties

Explorations into sulfonamide-containing heterocyclic compounds have also revealed promising anticonvulsant effects. Derivatives of this compound have been synthesized and tested for their ability to protect against seizures, showing protection against picrotoxin-induced convulsions in models. This suggests a potential application of such compounds in the development of new treatments for epilepsy and other seizure disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, Abbas, 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Without specific studies, it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODRTLXZLXJQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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